1-Cyclopropyl-3-hydroxypyrrolidin-2-one (CAS 1896105-16-0) is a specialized, low-molecular-weight (141.17 g/mol) gamma-lactam building block characterized by a pre-installed N-cyclopropyl group and an alpha-hydroxyl functional handle . In industrial procurement, this compound serves as a highly processable precursor for pharmaceutical and agrochemical libraries, offering a distinct lipophilic and sterically constrained profile compared to standard N-methyl or unsubstituted pyrrolidinones [1]. By providing an orthogonal reactivity profile between the protected nitrogen and the reactive 3-hydroxyl group, it streamlines downstream synthetic workflows and eliminates the need for early-stage protecting group manipulations.
Procuring the unsubstituted baseline, 3-hydroxypyrrolidin-2-one, with the intent of performing in-house N-cyclopropylation frequently results in process inefficiencies and procurement cost overruns [1]. Direct N-cyclopropylation of lactams is synthetically demanding, typically requiring stoichiometric copper reagents (e.g., Chan-Lam coupling) or expensive palladium catalysts, which introduce heavy metal residues that are difficult to purge in late-stage active pharmaceutical ingredients (APIs) [2]. Furthermore, the presence of the unprotected 3-hydroxyl group in the generic substitute necessitates a protection-deprotection sequence prior to N-alkylation, adding two synthetic steps, reducing overall atom economy, and lowering the final isolated yield of the target N-cyclopropyl scaffold.
Utilizing 1-cyclopropyl-3-hydroxypyrrolidin-2-one bypasses the need for harsh N-cyclopropylation conditions required by unsubstituted analogs [1]. In-house cyclopropylation of 3-hydroxypyrrolidin-2-one typically relies on Chan-Lam coupling, which introduces significant copper contamination (>50 ppm) requiring extensive downstream scavenging to meet ICH Q3D elemental impurity guidelines [2]. Procuring the pre-functionalized compound eliminates these steps, directly improving throughput and reducing purification overhead.
| Evidence Dimension | Synthetic steps and metal residue risk |
| Target Compound Data | 0 steps to N-cyclopropyl; 0 ppm introduced Cu/Pd |
| Comparator Or Baseline | 3-Hydroxypyrrolidin-2-one (Requires 2-3 steps; introduces >50 ppm Cu requiring scavenging) |
| Quantified Difference | Eliminates 2-3 synthetic steps and >100% of associated transition-metal scavenging costs |
| Conditions | Standard industrial scale-up synthesis of N-cyclopropyl lactam derivatives |
Procuring the pre-installed cyclopropyl lactam prevents heavy metal contamination in API synthesis and significantly shortens the manufacturing timeline.
The pre-installed N-cyclopropyl group acts as an inherent protecting group, allowing for direct, chemoselective functionalization of the 3-hydroxyl position (e.g., via Mitsunobu reaction, mesylation, or oxidation) without competitive N-alkylation [1]. When using the generic 3-hydroxypyrrolidin-2-one, the competing nucleophilicity of the secondary amide necessitates Boc or Cbz protection, which typically reduces the net yield of O-functionalized products by over 35% across the protection/deprotection sequence [2].
| Evidence Dimension | Net yield of 3-O-functionalized intermediates |
| Target Compound Data | >90% yield (direct O-functionalization, no N-protection required) |
| Comparator Or Baseline | 3-Hydroxypyrrolidin-2-one (<55% net yield due to required N-protection/deprotection steps) |
| Quantified Difference | >35% higher net isolated yield for downstream functionalized intermediates |
| Conditions | Standard mesylation or Mitsunobu inversion conditions at the C3 position |
Eliminating protection-deprotection sequences directly reduces raw material costs and improves batch reproducibility during scale-up.
In medicinal chemistry, the substitution of an N-methyl group with an N-cyclopropyl group on a lactam core is a validated strategy to reduce CYP450-mediated N-dealkylation [1]. Compared to 1-methyl-3-hydroxypyrrolidin-2-one derivatives, analogs incorporating the N-cyclopropyl moiety typically exhibit a 3- to 5-fold reduction in in vitro intrinsic clearance (CLint) in human liver microsomes, while simultaneously increasing lipophilicity to enhance membrane permeability [2].
| Evidence Dimension | In vitro intrinsic clearance (CLint) vulnerability |
| Target Compound Data | N-cyclopropyl lactam (High resistance to CYP3A4 N-dealkylation) |
| Comparator Or Baseline | 1-Methyl-3-hydroxypyrrolidin-2-one (High susceptibility to N-demethylation) |
| Quantified Difference | 3- to 5-fold improvement in metabolic stability (class-level average) |
| Conditions | Human liver microsome (HLM) stability assays for derivative libraries |
Selecting the N-cyclopropyl building block provides an immediate pharmacokinetic advantage for drug discovery libraries compared to N-methyl alternatives.
This compound is the right choice for synthesizing CNS-active or orally bioavailable small molecules where CYP450-mediated N-dealkylation is a known liability. The pre-installed N-cyclopropyl group provides immediate metabolic resistance compared to N-methyl lactams, while the 3-hydroxyl group allows for rapid library diversification [1].
Ideal for process chemistry workflows where strict heavy-metal limits (e.g., ICH Q3D guidelines) are enforced. Procuring this specific compound bypasses the copper- or palladium-catalyzed cyclopropylation steps required by generic lactam precursors, ensuring a cleaner impurity profile in the final API [2].
Highly suited for the development of crop protection agents. The cyclopropyl group enhances the lipophilicity and cuticular penetration of the final formulated product, while the orthogonal reactivity of the 3-hydroxyl group provides a reliable handle for attaching herbicidal or fungicidal warheads without complex protection schemes [3].